trans-2-(2-Ethylphenyl)cyclohexanol
Description
trans-2-(2-Ethylphenyl)cyclohexanol is a cyclohexanol derivative featuring a 2-ethylphenyl substituent at the trans-2 position of the cyclohexanol ring. Its molecular formula is C₁₄H₂₀O, with a molecular weight of 204.31 g/mol (CAS: 933674-53-4) . This compound is commercially available through three suppliers, highlighting its relevance in synthetic and pharmaceutical research . The trans configuration is critical for its stereochemical properties, which influence its biological activity and physicochemical behavior.
Synthesis of trans-cyclohexanol derivatives often involves stereoselective reduction or resolution techniques. For example, trans-2-(quinolin-2-yl)cyclohexanol is synthesized using Al(Oi-Pr)₃/i-PrOH, achieving a 94% yield with <1% cis isomer contamination .
Properties
IUPAC Name |
(1R,2S)-2-(2-ethylphenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h3-4,7-8,13-15H,2,5-6,9-10H2,1H3/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXFVPRFIRJLEU-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2CCCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1[C@@H]2CCCC[C@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(2-Ethylphenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-ethylphenylboronic acid.
Reaction Conditions: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, is employed to couple the cyclohexanone with the 2-ethylphenylboronic acid.
Reduction: The resulting product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions
trans-2-(2-Ethylphenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form a cyclohexane derivative using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2-(2-ethylphenyl)cyclohexanone.
Reduction: 2-(2-ethylphenyl)cyclohexane.
Substitution: 2-(2-ethylphenyl)cyclohexyl chloride.
Scientific Research Applications
trans-2-(2-Ethylphenyl)cyclohexanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of trans-2-(2-Ethylphenyl)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target molecules, while the 2-ethylphenyl group provides hydrophobic interactions, contributing to the overall binding strength and selectivity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares trans-2-(2-Ethylphenyl)cyclohexanol with key analogs:
Key Observations :
- Steric and Electronic Effects: The 2-ethylphenyl group in this compound provides moderate steric bulk compared to the planar quinolinyl group in trans-2-(quinolin-2-yl)cyclohexanol. This influences solubility and binding interactions in catalytic or biological systems.
- Pharmacological Relevance: Tramadol and vesamicol demonstrate how substituents dictate therapeutic mechanisms. Tramadol’s dimethylaminomethyl and methoxyphenyl groups enable opioid receptor binding , whereas vesamicol’s phenylpiperidino moiety targets synaptic vesicle transport .
Industrial and Research Relevance
- Supplier Availability: this compound is supplied by three vendors, indicating its utility in medicinal chemistry and material science .
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